2-Bromo-2'-chloroacetophenone
Overview
Description
Mechanism of Action
Target of Action
This compound is often used as a reagent in organic synthesis
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-2’-chloroacetophenone. For instance, it is sensitive to moisture and should be stored in a cool, dry place . Its reactivity can also be influenced by the presence of other chemicals and the conditions under which reactions are carried out.
Preparation Methods
The synthesis of 2-Bromo-2’-chloroacetophenone typically involves the bromination of 2’-chloroacetophenone. One common method employs pyridine hydrobromide perbromide as the brominating agent, with acetic acid as the solvent . The reaction is carried out at 90°C with a molar ratio of substrate to brominator being 1.0:1.1 . Another method involves the use of NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . This approach results in high selectivity and excellent yield of the desired product .
Chemical Reactions Analysis
2-Bromo-2’-chloroacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with aliphatic primary amines in the presence of a palladium catalyst to afford 3-methyleneisoindolin-1-ones.
Addition Reactions: It undergoes enantioselective addition reactions with phenylacetylene catalyzed by chiral camphorsulfonamide.
Bromination Reactions: The compound itself is synthesized through bromination reactions, as mentioned earlier.
Common reagents used in these reactions include pyridine hydrobromide perbromide, NaBr, CHCl3, and H2SO4 . Major products formed from these reactions include 3-methyleneisoindolin-1-ones and various brominated acetophenone derivatives .
Scientific Research Applications
2-Bromo-2’-chloroacetophenone has several scientific research applications:
Organic Synthesis: It is used as a reagent for introducing bromine and chlorine moieties into different molecules.
Pharmaceuticals: It serves as an intermediate in the production of various pharmaceuticals.
Agrochemicals: The compound is also used in the production of agrochemicals.
Experimental Teaching: It is employed in undergraduate organic chemistry experiments to teach the principles of bromination reactions.
Comparison with Similar Compounds
2-Bromo-2’-chloroacetophenone can be compared with other similar compounds such as:
2-Bromoacetophenone: This compound undergoes similar bromination reactions and is used in organic synthesis.
2-Chloroacetophenone: It is commonly used as a lacrimator and undergoes stereoselective reduction to ®-2’-chloro-1-phenyl-ethanol.
2-Bromo-3’-chloroacetophenone: This compound acts as a substrate in the preparation of symmetrical 1,4-diketones.
The uniqueness of 2-Bromo-2’-chloroacetophenone lies in its dual functional groups (bromine and chlorine), which provide versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-bromo-1-(2-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWWEVCLPKAQTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370945 | |
Record name | 2-Bromo-2'-chloroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5000-66-8 | |
Record name | 2-Bromo-1-(2-chlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5000-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-2'-chloroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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